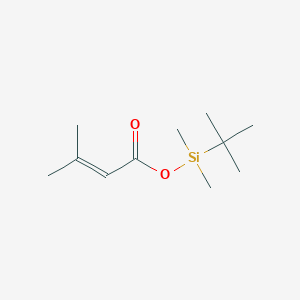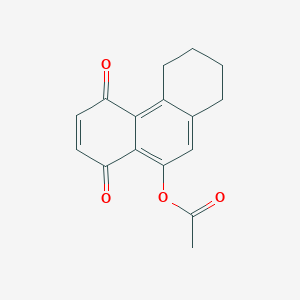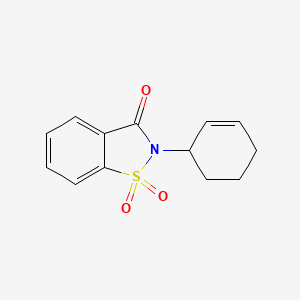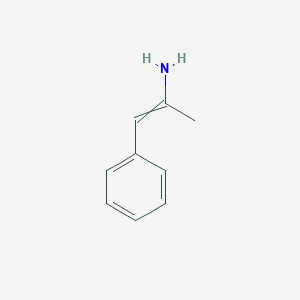
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- is a complex organic compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Oxidation Reactions: Using oxidizing agents to introduce hydroxyl groups at specific positions.
Cyclization Reactions: Forming the xanthene core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties enable it to bind to specific sites, allowing researchers to track and study biological processes. Its therapeutic effects may be mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and applications in biological imaging.
Eosin: Used in histology for staining tissues.
Uniqueness
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- stands out due to its unique combination of a xanthene core and a benzodioxole moiety, which may confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various scientific fields.
Properties
CAS No. |
111295-33-1 |
|---|---|
Molecular Formula |
C20H12O7 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C20H12O7/c21-12-4-10-17(6-14(12)23)27-18-7-15(24)13(22)5-11(18)20(10)9-1-2-16-19(3-9)26-8-25-16/h1-7,21-23H,8H2 |
InChI Key |
WTPHJXSFIZEIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)






![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)



